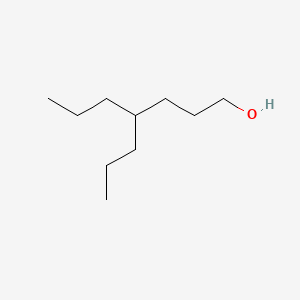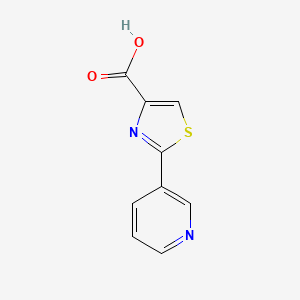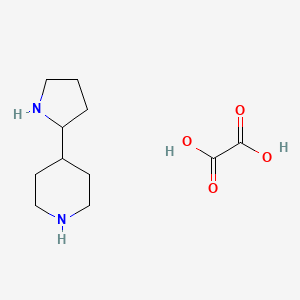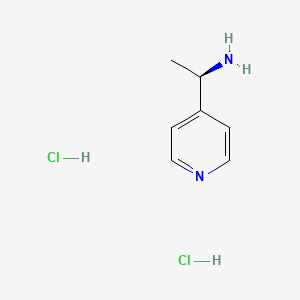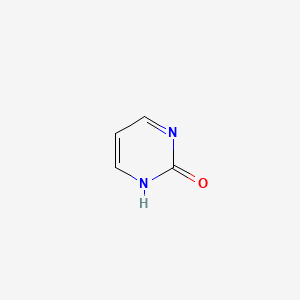
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotriacetate, also known as Ru(hfac)3, is a coordination compound of ruthenium with the acetate anion, forming a coordination complex. This complex has a wide range of applications in the fields of scientific research, including in the areas of catalysis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a versatile compound with a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, due to its ability to activate C-H bonds and promote a variety of chemical reactions. It has also been used in the synthesis of new materials, such as nanowires, and in the study of biomolecules.
Wirkmechanismus
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a coordination complex, which means that it binds to other molecules through electrostatic interactions. In this case, the ruthenium atom is bound to six acetate anions, forming a hexagonal structure. This structure is stabilized by the electrostatic interactions between the positively charged ruthenium atom and the negatively charged acetate anions.
Biochemical and Physiological Effects
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 has been studied for its potential use in therapeutic applications. In particular, it has been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential to act as an antioxidant. However, further research is needed in order to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 is a relatively stable and robust compound, making it well suited for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. However, it is a relatively expensive compound, which can limit its use in some laboratory experiments.
Zukünftige Richtungen
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 has a wide range of potential applications in scientific research, and there are many potential future directions for research into this compound. These include further exploration of its potential use in therapeutic applications, as well as its potential use in the synthesis of new materials and the study of biomolecules. Additionally, further research could be conducted into the structure and properties of this compound, as well as its potential to act as a catalyst in organic synthesis.
Synthesemethoden
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 can be synthesized in a two-step process. First, ruthenium(III) chloride is reacted with sodium acetate in an aqueous solution. This reaction produces ruthenium(III) acetate, which is then reacted with hexafluoroacetylacetonate (Hfac) in an organic solvent. This second reaction produces the desired Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate(hfac)3 complex.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate involves the reaction of Ruthenium(III) chloride with sodium acetate in the presence of acetic acid to form Ruthenium(III) acetate. This is then reacted with sodium hydroxide to form Ruthenium(III) hydroxide, which is further reacted with acetic acid to form Ruthenium(III) acetate. Finally, this is reacted with sodium acetate and sodium hydroxide to form the desired compound.", "Starting Materials": [ "Ruthenium(III) chloride", "Sodium acetate", "Acetic acid", "Sodium hydroxide" ], "Reaction": [ "Ruthenium(III) chloride is dissolved in water", "Sodium acetate and acetic acid are added to the solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(III) acetate is filtered and washed with water", "Sodium hydroxide is added to the Ruthenium(III) acetate solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(III) hydroxide is filtered and washed with water", "Acetic acid is added to the Ruthenium(III) hydroxide solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(III) acetate is filtered and washed with water", "Sodium acetate and sodium hydroxide are added to the Ruthenium(III) acetate solution and stirred", "The mixture is heated to 80-90°C for 2-3 hours", "The resulting Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate is filtered and washed with water" ] } | |
CAS-Nummer |
55466-76-7 |
Produktname |
Ruthenium(1+), hexakis(mu-(acetato-kappaO:kappaO'))-mu3-oxotri-, acetate |
Molekularformel |
C14H21O14Ru3+2 |
Molekulargewicht |
716.5 g/mol |
IUPAC-Name |
ruthenium(3+);heptaacetate |
InChI |
InChI=1S/7C2H4O2.3Ru/c7*1-2(3)4;;;/h7*1H3,(H,3,4);;;/q;;;;;;;3*+3/p-7 |
InChI-Schlüssel |
YLYBKNICSPYRDA-UHFFFAOYSA-G |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3].[Ru+3].[Ru+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
